molecular formula C19H19BrN2O2 B2641979 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 688343-36-4

4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2641979
CAS No.: 688343-36-4
M. Wt: 387.277
InChI Key: ARCNXIOSYKFQRU-UHFFFAOYSA-N
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Description

This compound is a brominated tricyclic heterocycle with a molecular formula of C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol (CAS: 896704-20-4) . Its structure features an 8-oxa-10,12-diazatricyclic core substituted with a bromine atom at position 4, a methyl group at position 9, and a 4-ethylphenyl moiety at position 10. The compound’s tricyclic framework (fused bicyclo[7.3.1] and oxazolidinone rings) confers rigidity, which may influence its pharmacokinetic properties and binding interactions in biological systems.

Properties

IUPAC Name

4-bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-3-12-4-7-14(8-5-12)22-18(23)21-16-11-19(22,2)24-17-9-6-13(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCNXIOSYKFQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several tricyclic heterocycles. Below is a detailed comparison of its key features relative to analogs reported in the literature.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Notable Features Reference(s)
4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one Br, 4-ethylphenyl, methyl, oxa-diaza system C₁₁H₁₁BrN₂O₂ High rigidity; potential for selective receptor binding due to ethylphenyl
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione Cl, 4-isopropylphenyl, thione (C=S) C₁₄H₁₅ClN₂OS Thione group enhances stability but reduces solubility in polar solvents
10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one Br, thia (S) instead of oxa (O) C₁₃H₁₀BrN₂OS Sulfur substitution alters electronic properties; may improve metabolic stability
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6)-dien-12-one Methoxyphenyl, sulfanyl (SH), thia-diaza system C₁₄H₁₃N₂O₂S₂ Methoxy group increases electron density; sulfanyl enhances nucleophilicity
13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one Additional ethyl and tetrazatricyclic framework C₁₅H₁₄BrN₄O Expanded ring system with multiple nitrogen atoms; potential for DNA intercalation

Key Findings from Comparative Analysis

Replacement of bromine with chlorine () reduces molecular weight but may decrease halogen-bonding interactions with biological targets .

Heteroatom Influence :

  • Thione (C=S) and thia (S) analogs () exhibit lower solubility in aqueous media but greater resistance to oxidative degradation compared to the oxa (O)-containing compound .
  • The methoxyphenyl substituent () increases electron density, which could enhance binding to aromatic receptors (e.g., serotonin transporters) .

Synthetic Accessibility: The target compound and its analogs are synthesized via multicomponent reactions (e.g., ), but yields vary significantly. For instance, the 4-chloro-isopropylphenyl derivative () requires harsher conditions due to steric hindrance from the isopropyl group . Brominated derivatives (e.g., ) often utilize Suzuki-Miyaura coupling for aryl group introduction, as noted in the synthesis of related tricyclic systems .

Crystallographic and Spectroscopic Data :

  • Structural elucidation of these compounds relies heavily on SHELX software () for X-ray crystallography. The target compound’s rigid tricyclic core facilitates high-resolution crystallographic analysis .
  • NMR spectra of the methoxyphenyl-sulfanyl analog () show distinct deshielding of aromatic protons due to electron-withdrawing sulfanyl groups .

Biological Activity

The compound 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a diazatricyclo framework. The molecular formula is C17H18BrN2OC_{17}H_{18}BrN_2O, with a molecular weight of approximately 348.24 g/mol.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. The findings indicate that certain derivatives exhibit significant activity against various bacterial strains.

Minimum Inhibitory Concentrations (MICs)

The effectiveness of the compound was quantified using MIC values against selected pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer effects. Notably, derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

IC50 Values

The anticancer activity was quantified using IC50 values:

Compound IC50 (µM)
Derivative D610
Derivative D75

These values indicate that derivative D7 is particularly potent against MCF7 cells, highlighting the compound's potential in cancer therapy.

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and relevant biological targets. The results suggest that the compound interacts with specific receptors involved in cell proliferation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2023 demonstrated that derivatives of the compound exhibited broad-spectrum antimicrobial activity. The researchers highlighted its potential in treating infections caused by resistant strains .
  • Anticancer Research : Another study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through mitochondrial pathways . The study suggested further investigation into its use as a chemotherapeutic agent.

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